Thermodynamic properties and stability of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine
Thermodynamic properties and stability of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine (Perillylamine)
Authored by: A Senior Application Scientist
Foreword: The study of monoterpene amines, such as [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine, or Perillylamine, is a critical endeavor in modern drug development. As a derivative of limonene, Perillylamine presents a unique combination of a chiral cyclohexene backbone and a primary amine, bestowing upon it significant therapeutic potential but also complex stability challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the thermodynamic properties and chemical stability of this promising molecule. The narrative emphasizes the causality behind experimental design and the integration of computational and empirical data to build a robust physicochemical profile.
Introduction to Perillylamine: A Molecule of Interest
Perillylamine is a naturally derived monoterpene amine that has garnered substantial interest for its potential applications in oncology. Its structure, featuring a primary amine group attached to a perillyl moiety, is key to its biological activity. However, the presence of reactive sites—the exocyclic and endocyclic double bonds and the nucleophilic amine group—makes its stability a paramount concern for formulation, storage, and clinical efficacy. A thorough understanding of its thermodynamic properties is not merely academic; it is the foundation for developing a viable and stable drug product.
| Property | Data | Source |
| IUPAC Name | [(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine | PubChem |
| Synonyms | Perillylamine, (S)-1-(4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methanamine | Sigma-Aldrich[1] |
| Molecular Formula | C10H17N | Derived |
| Molecular Weight | 151.25 g/mol | Derived |
| Structure | A chiral monoterpene with a primary amine functional group. | N/A |
Thermodynamic Landscape: Theoretical Considerations
The thermodynamic stability of a molecule is described by its fundamental properties: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For a pharmaceutical compound like Perillylamine, these values govern its physical state, solubility, and reactivity.
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Enthalpy of Formation (ΔfH°) : This value represents the energy change when the compound is formed from its constituent elements in their standard states. A highly negative value indicates strong, stable bonds. For complex organic molecules, this is often determined experimentally via combustion calorimetry or predicted using computational models.[2]
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Gibbs Free Energy of Formation (ΔfG°) : This is the ultimate arbiter of thermodynamic stability under given conditions, incorporating both enthalpy and entropy. It indicates the spontaneity of formation and provides a reference point for chemical potential.
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Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of the substance. It is crucial for understanding how the molecule behaves under thermal stress and is a key parameter measured by Differential Scanning Calorimetry (DSC).[3]
Given the lack of published experimental data for Perillylamine itself, we must draw logical inferences from related, well-characterized monoterpenes and amines. For instance, the thermodynamic properties of terpenes like limonene and pinene have been studied, providing a baseline for the energetic contributions of the cyclohexene scaffold.[3][4]
Chemical Stability Profile and Degradation Pathways
The chemical stability of Perillylamine is dictated by its susceptibility to degradation under various environmental conditions (pH, temperature, light, oxygen). The primary reactive centers in the molecule are the alkene functionalities and the primary amine.
Potential Degradation Pathways:
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Oxidation : The double bonds are susceptible to oxidation, potentially forming epoxides, diols, or other oxygenated derivatives. The allylic positions are also prone to auto-oxidation. The primary amine can be oxidized to form imines, oximes, or nitro compounds.
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Isomerization : Acidic or basic conditions, as well as thermal stress, can catalyze the isomerization of the double bonds within the cyclohexene ring or involving the isopropenyl group.
-
Polymerization/Oligomerization : The reactive double bonds can undergo polymerization, particularly in the presence of initiators like light or heat, leading to loss of active compound and the formation of potentially toxic byproducts.
-
Maillard-type Reactions : As a primary amine, Perillylamine can react with reducing sugars or other carbonyl-containing excipients in a formulation, leading to complex browning reactions and loss of potency.
The following diagram illustrates the logical relationship between environmental stressors and potential degradation outcomes for Perillylamine.
Caption: Factors Influencing Perillylamine Stability.
Experimental Determination of Thermodynamic Properties and Stability
A multi-faceted experimental approach is required to fully characterize Perillylamine. The following protocols are based on established methods for analogous pharmaceutical compounds.[5][6][7][8]
Thermal Analysis: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for thermal characterization.[2] DSC is chosen to measure heat flow associated with transitions like melting, decomposition, and glass transitions, providing data on enthalpy and heat capacity. TGA is selected to measure mass loss as a function of temperature, which is essential for identifying decomposition temperatures and quantifying volatile byproducts.[9]
Protocol: DSC for Thermal Transitions
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of Perillylamine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
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Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 350 °C).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events. Integrate the peak area to calculate the enthalpy of the transition (e.g., enthalpy of fusion or decomposition).
Protocol: TGA for Decomposition Profile
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Calibration: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Weigh 5-10 mg of Perillylamine into a ceramic or platinum TGA pan.
-
Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient to a high temperature (e.g., 600 °C).
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG) to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.
The workflow for this thermal analysis is visualized below.
Caption: Experimental Workflow for Thermal Analysis.
Stability-Indicating HPLC Method
Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing chemical stability.[7] Its purpose is to separate the intact drug from any potential degradation products, allowing for accurate quantification of the parent compound over time under various stress conditions. The choice of a C18 column is based on the non-polar nature of the terpene backbone, while a buffered mobile phase is necessary to control the ionization state of the amine group and ensure reproducible retention.
Protocol: Forced Degradation and HPLC Analysis
-
Method Development: Develop an HPLC method capable of resolving Perillylamine from its potential degradants. A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Forced Degradation Study: Expose solutions of Perillylamine (e.g., in a proposed formulation vehicle) to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solution at 80 °C for 48 hours.
-
Photostability: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method alongside an unstressed control.
-
Validation: The method must be validated for specificity (peak purity analysis using a photodiode array detector is crucial to ensure no degradants co-elute), linearity, accuracy, precision, and robustness. A successful forced degradation study will show a decrease in the main Perillylamine peak and the appearance of new peaks corresponding to degradation products, proving the method is "stability-indicating."[5][8]
Computational Approaches to Predicting Thermodynamics
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.[10][11]
Causality: Quantum mechanical methods, particularly Density Functional Theory (DFT), are chosen for their balance of accuracy and computational cost.[12] These methods solve the electronic structure of a molecule to calculate its energy, from which thermodynamic properties can be derived using statistical mechanics.[13] This ab initio approach allows for the prediction of properties like enthalpy of formation and heat capacity, and can also be used to model reaction pathways and transition states for degradation reactions.[14][15]
Workflow: DFT for Thermodynamic Prediction
-
Structure Optimization: The 3D structure of Perillylamine is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the vibrational frequencies needed for thermodynamic calculations.
-
Thermochemical Analysis: Using the calculated electronic energy and vibrational frequencies, statistical mechanics principles are applied to calculate the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) at a given temperature (e.g., 298.15 K).[13]
Conclusion and Future Directions
While direct experimental data on the thermodynamic properties and stability of Perillylamine is not yet widely published, a robust characterization is achievable. By leveraging established analytical techniques such as DSC, TGA, and stability-indicating HPLC, and complementing these with predictive computational models, a comprehensive physicochemical profile can be constructed. This guide provides the theoretical framework and practical methodologies for researchers to undertake this characterization. The resulting data will be indispensable for designing stable pharmaceutical formulations, defining appropriate storage conditions, and ultimately ensuring the safe and effective clinical application of this promising therapeutic agent.
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